2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O2/c19-15-4-1-5-16(20)17(15)18(23)21-11-13-6-8-22(9-7-13)12-14-3-2-10-24-14/h1-5,10,13H,6-9,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQGWQYTCBSRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2Cl)F)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This may involve the alkylation of piperidine with furan-2-ylmethyl halide under basic conditions.
Benzamide Formation: The piperidine intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The furan moiety can undergo oxidation to form furanones, while the piperidine ring can be reduced to form piperidines.
Hydrolysis: The amide bond in the benzamide can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of furanones.
Reduction: Formation of reduced piperidine derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its activity as a receptor modulator or enzyme inhibitor.
Biological Research: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound is utilized in chemical biology to probe biological systems and understand the interaction of small molecules with biological targets.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and fluoro substituents on the benzamide ring can enhance binding affinity to these targets, while the piperidine and furan moieties can modulate the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Analogues
Key Observations :
- Substituent Diversity : The target compound’s furan-2-ylmethyl group distinguishes it from analogs with bulkier or more electron-withdrawing substituents (e.g., trifluoropropyloxy in or chlorobenzoyl in ). Furan’s oxygen atom may enhance solubility or metabolic stability compared to purely aromatic substituents.
- Benzamide Halogenation : The 2-chloro-6-fluoro pattern on the benzamide core is unique; related compounds often feature single halogens (e.g., 4-chloro in ) or additional functional groups (e.g., bromo-fluoro in ). This could modulate steric and electronic interactions in target binding.
- Piperidine Conformation: The piperidine ring in analogs like adopts a chair conformation, stabilized by intramolecular hydrogen bonds.
Pharmacological and Physicochemical Properties
Table 2: Hypothetical Property Comparison Based on Structural Features
Q & A
Basic: What synthetic strategies are recommended for synthesizing 2-chloro-6-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide?
Answer:
- Core Synthesis : Start with 2-chloro-6-fluorobenzoic acid, which is activated to its acyl chloride (using thionyl chloride) and coupled to a piperidine-furan derivative via amide bond formation.
- Key Steps :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Advanced: How can reaction yields be optimized for the amide coupling step?
Answer:
- Parameter Optimization :
- Monitoring : Use TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) to track progress .
Basic: What analytical techniques are critical for structural confirmation?
Answer:
- 1H/13C NMR : Confirm substituent integration (e.g., furan protons at δ 6.2–7.4 ppm, piperidine methylene at δ 2.5–3.5 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]+ at m/z ~393.8 (calculated for C19H20ClFN2O2).
- IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) .
Advanced: How to address conflicting solubility data reported in literature?
Answer:
- Controlled Replication : Measure solubility in DMSO, ethanol, and PBS (pH 7.4) under standardized conditions (25°C, 24 hr agitation).
- Analytical Validation : Use UV-Vis spectroscopy (λmax ~270 nm) or HPLC to quantify dissolved compound .
- Documentation : Report solvent purity, temperature, and agitation method to ensure reproducibility .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of aerosols .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in a sealed container under argon at –20°C to prevent hydrolysis .
Advanced: How to design a stability study under physiological conditions?
Answer:
- Conditions : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes at 37°C.
- Sampling : Analyze aliquots at 0, 6, 12, 24, and 48 hr via HPLC to monitor degradation .
- Degradation Products : Characterize by LC-MS and compare to synthetic standards .
Basic: What biological assays are suitable for initial activity screening?
Answer:
- Antimicrobial Testing : Broth microdilution (MIC) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., 10 µM compound in 1% DMSO) .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
Advanced: How to resolve discrepancies in reported IC50 values across studies?
Answer:
- Assay Standardization : Use identical cell lines, passage numbers, and incubation times (e.g., 48 hr vs. 72 hr).
- Control Compounds : Include reference drugs (e.g., doxorubicin) to validate assay conditions.
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .
Basic: What computational methods predict the compound’s pharmacokinetics?
Answer:
- ADME Modeling : Use SwissADME or pkCSM to estimate logP (~2.8), bioavailability (Lipinski’s Rule of 5), and CYP450 interactions .
- Docking Studies : AutoDock Vina to simulate binding to target proteins (e.g., kinases) using PDB structures .
Advanced: How to improve metabolic stability for in vivo studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
